molecular formula C10H14N4O B2687854 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one CAS No. 1090550-04-1

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one

Cat. No.: B2687854
CAS No.: 1090550-04-1
M. Wt: 206.249
InChI Key: VLQMIRZDNXPULQ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one is a chemical compound with a unique structure that combines a pyrimidine ring with a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one typically involves the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving molecular interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-2-one include:

    Indolylpiperazinylpyrimidines: These compounds share a similar piperazine-pyrimidine structure and are investigated for their dual-target profiles at adenosine A2A and dopamine D2 receptors.

    Other Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring or different substituents on the piperazine ring.

Uniqueness

This compound is unique due to its specific combination of a dimethylpyrimidine ring and a piperazin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-5-8(2)13-10(12-7)14-4-3-11-9(15)6-14/h5H,3-4,6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMIRZDNXPULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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